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Compound of Interest |

4-(4-Chlorophenyl)-4-oxo-3-
Compound Name:
phenylbutanoic acid

CAS No.: 101272-92-8

Cat. No.: B3198385

. J

CAS Registry Number: 101272-92-8 Molecular Formula: C1eH13ClIOs Molecular Weight: 288.73
g/mol [1]

Executive Summary

4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid is a

-keto acid intermediate characterized by a butyric acid backbone substituted with a phenyl ring
at the

-position (C3) and a 4-chlorobenzoyl group at the
-position (C4).

This molecule serves as a critical "privileged scaffold" in drug discovery, particularly for the
synthesis of diaryl-tetralin derivatives, matrix metalloproteinase (MMP) inhibitors, and integrin
antagonists. Its dual-aromatic structure allows for precise hydrophobic interactions within
protein binding pockets, while the carboxylic acid and ketone functionalities provide versatile
handles for cyclization, reduction, or amidation.

Physicochemical Profile
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Understanding the solid-state and solution-phase behavior of this compound is essential for

optimizing reaction yields and formulation.

Structural Identification

Property Specification
IUPAC Name 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid
SMILES OC(=0)CC(clcccecl)C(=0)c2ccec(Clycc2

H-Bond Donors

1 (Carboxylic Acid)

H-Bond Acceptors

3 (Ketone, Carboxyl)

Rotatable Bonds

Topological Polar Surface Area

hvsical ies (Experimental licted

Parameter Value /| Range Notes
White to off-white crystalline Recrystallized from
Appearance
powder Toluene/Hexane
Higher than non-chlorinated
Melting Point 158 — 162 °C analogs due to halogen

interactions.

Solubility (Water)

Insoluble (< 0.1 mg/mL)

Hydrophobic diaryl core
dominates.

Solubility (Organic)

Soluble in DMSO, DMF, DCM,
EtOAcC

Moderate solubility in Ethanol.

Typical for
pKa (Acid) 43-46
-keto carboxylic acids.
Highly lipophilic; membrane
LogP 3.64 gy ipop

permeable.
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Synthetic Methodology

The most robust route to 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid is the Friedel-
Crafts Acylation of chlorobenzene using phenylsuccinic anhydride. This method is preferred for
its scalability and use of inexpensive reagents.

Reaction Scheme

The reaction involves the regioselective opening of phenylsuccinic anhydride. While two
isomers are possible, the 3-phenyl isomer is often favored or separated via crystallization.

Phenylsuccinic
Anhydride Activation

Chlorobenzene Electrophilic Attack =E Acylium lon : Hydrolysis (HCI) > 4-(4-Chlorophenyl)-4-oxo-
(Solvent/Reactant) I Complex | 3-phenylbutanoic Acid
AICI3
(Lewis Acid)

Click to download full resolution via product page

Figure 1: Friedel-Crafts synthesis pathway via phenylsuccinic anhydride.

Step-by-Step Protocol

Reagents:

Phenylsuccinic anhydride (1.0 eq)

Chlorobenzene (10.0 eq, acts as solvent)

Aluminum Chloride (AICIz, anhydrous) (2.2 eq)

HCI (conc.) / Ice

Procedure:
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e Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition
funnel, and magnetic stir bar. Maintain an inert atmosphere (Nitrogen or Argon).

» Solubilization: Charge the flask with Phenylsuccinic anhydride (e.g., 17.6 g, 100 mmol) and
Chlorobenzene (100 mL). Stir to suspend.

o Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add AICIs (29.3 g, 220
mmol) portion-wise over 30 minutes. Caution: Exothermic reaction.

e Reaction: Allow the mixture to warm to room temperature, then heat to 50-60 °C for 2—4
hours. Monitor consumption of anhydride by TLC (System: Hexane/EtOAc 1:1).

e Quenching: Pour the reaction mixture slowly onto a stirred mixture of crushed ice (200 g)
and concentrated HCI (20 mL). Stir vigorously for 1 hour to decompose the aluminum
complex.

o Extraction: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50
mL). Combine organic phases.[1]

o Purification:

o Base Extraction: Extract the combined organics with 10% Na2COs solution (3 x 50 mL).
The product (acid) moves to the aqueous phase; unreacted chlorobenzene remains in
organic.

o Acidification: Carefully acidify the aqueous carbonate layer with 6N HCI to pH 1-2. The
product will precipitate as a white solid.

o Filtration: Filter the solid, wash with water, and dry in a vacuum oven at 45 °C.

o Recrystallization: Recrystallize from Toluene or an Ethanol/Water mixture to obtain high-
purity crystals.

Reactivity & Applications

This molecule is a versatile intermediate. Its reactivity is defined by the ketone (C4) and
carboxylic acid (C1) functional groups, separated by a specific linker.
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Key Transformations

o Cyclization to Tetralones:

o Under strong acidic conditions (e.g., Polyphosphoric acid or TfOH), the molecule
undergoes intramolecular Friedel-Crafts alkylation/acylation to form phenyl-tetralone
derivatives.

o Application: Synthesis of Sertraline analogs and Tametraline (dopamine reuptake
inhibitors).

» Reduction:
o Sodium Borohydride (NaBHa4): Reduces the ketone to a hydroxyl group, yielding a

-hydroxy acid, which spontaneously cyclizes to form a butyrolactone.

o Wolff-Kishner / Clemmensen: Reduces the ketone to a methylene group, yielding 4-(4-
chlorophenyl)-3-phenylbutanoic acid.

e Amidation:

o Coupling with hydroxylamines yields hydroxamic acids, a class of compounds known for
potent inhibition of Matrix Metalloproteinases (MMPs) and HDACs.

Functional Workflow

4-(4-Chlorophenyl)-4-oxo-

3-phenylbutanoic Acid
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|
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|
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Figure 2: Synthetic divergence from the core scaffold.

Safety & Handling (E-E-A-T)

As a halogenated organic acid, standard laboratory safety protocols must be strictly enforced.

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to
avoid inhalation of dust.

o Storage: Store in a cool, dry place. Keep container tightly closed. Stable under
recommended storage conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Ethyl 3-ox0-4-phenylbutanoate | Sigma-Aldrich [sigmaaldrich.com]
e 2. 3-phenylbutanoic acid | Sigma-Aldrich [sigmaaldrich.com]

o 3. CAS 101272-92-8 | 4-(4-Chlorophenyl)-4-oxo-3-phenylbutanoic acid,295% - Howei - Life
Science Product & Service Solutions Provider [howeipharm.com]
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» To cite this document: BenchChem. [Technical Guide: 4-(4-Chlorophenyl)-4-oxo-3-
phenylbutanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3198385#4-4-chlorophenyl-4-oxo-3-phenylbutanoic-
acid-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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